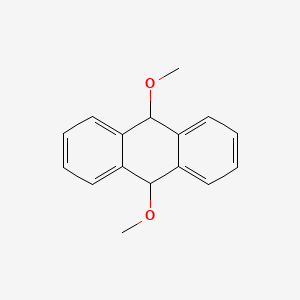
9,10-Dimethoxy-9,10-dihydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dimethoxy-9,10-dihydroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of methoxy groups at the 9 and 10 positions of the anthracene core, which significantly alters its chemical and physical properties. Anthracene and its derivatives have been widely studied due to their applications in organic electronics, photophysics, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-9,10-dihydroanthracene typically involves the reduction of 9,10-anthraquinone followed by methylation. One common method includes the reduction of 9,10-anthraquinone using sodium borohydride in the presence of trifluroacetic acid, which generates the intermediate anthrone dimer. This intermediate is then methylated to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reduction and methylation reactions similar to those used in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
9,10-Dimethoxy-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form dihydroanthracene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in xylene.
Reduction: Sodium borohydride and trifluroacetic acid are commonly used for reduction reactions.
Substitution: Various electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Functionalized anthracene derivatives with different substituents at the 9 and 10 positions.
科学的研究の応用
9,10-Dimethoxy-9,10-dihydroanthracene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysics: Studied for its fluorescence and triplet–triplet annihilation photon upconversion properties.
Materials Science: Utilized in the synthesis of novel materials with unique optical and electronic properties.
Chemistry: Employed as a reagent in various organic synthesis reactions.
作用機序
The mechanism of action of 9,10-Dimethoxy-9,10-dihydroanthracene involves its ability to participate in electron transfer reactions. The methoxy groups at the 9 and 10 positions influence the electronic distribution within the molecule, making it a suitable candidate for photophysical applications. The compound can act as an electron donor or acceptor, depending on the reaction conditions, and can participate in energy transfer processes such as triplet–triplet annihilation .
類似化合物との比較
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but with methyl groups instead of methoxy groups.
9,10-Diphenylanthracene: Contains phenyl groups at the 9 and 10 positions, used as a benchmark annihilator in triplet–triplet annihilation upconversion systems.
9,10-Dihydroanthracene: Lacks the methoxy groups and has different chemical reactivity and applications.
Uniqueness
9,10-Dimethoxy-9,10-dihydroanthracene is unique due to the presence of methoxy groups, which enhance its solubility and alter its electronic properties. These modifications make it particularly useful in photophysical applications and organic electronics, where specific electronic and optical properties are desired .
特性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
9,10-dimethoxy-9,10-dihydroanthracene |
InChI |
InChI=1S/C16H16O2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10,15-16H,1-2H3 |
InChIキー |
SQILDHBJFUFYDD-UHFFFAOYSA-N |
正規SMILES |
COC1C2=CC=CC=C2C(C3=CC=CC=C13)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


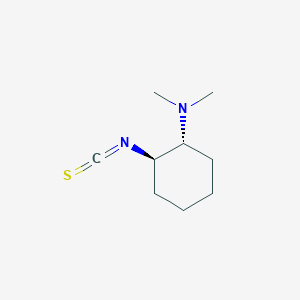
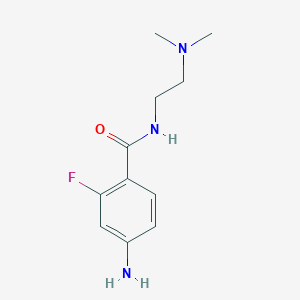
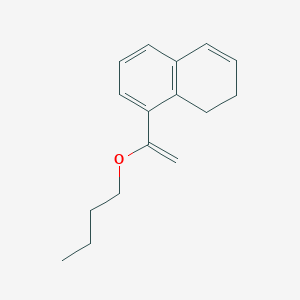
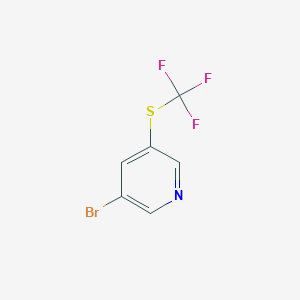
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759385.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11759387.png)
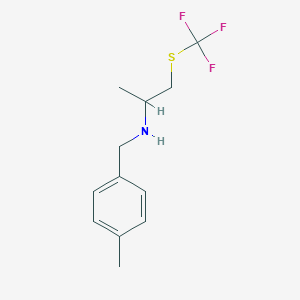
![1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11759394.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11759399.png)
![[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11759406.png)
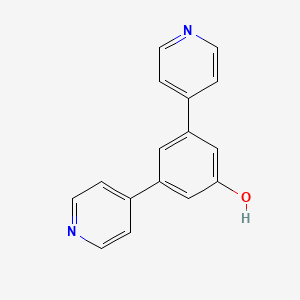
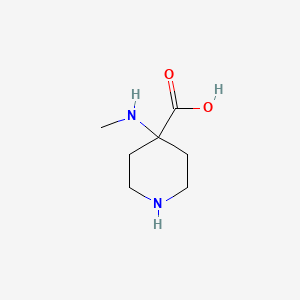
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B11759434.png)
![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B11759436.png)
